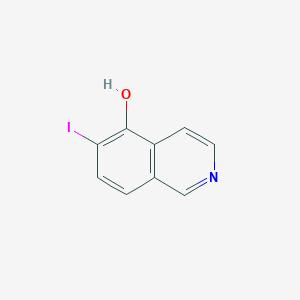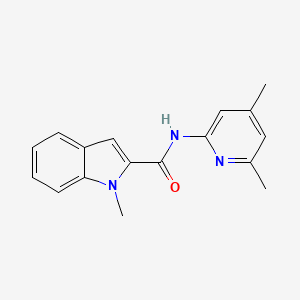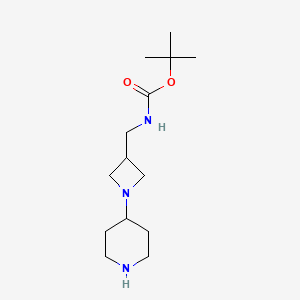
1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the 4-nitrophenylsulfonyl group enhances the reactivity and stability of the aziridine ring, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the nucleophilic ring-opening of epoxides followed by cyclization. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, such as 4-nitrophenylsulfonamide, under basic conditions . The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically carried out using column chromatography, and the optical purity is retained in the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding amines, thioethers, and ethers.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the sulfonyl group can undergo oxidation to form sulfonic acids.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Major Products Formed:
Amines: Formed from nucleophilic ring-opening with amines
Thioethers: Formed from nucleophilic ring-opening with thiols
Ethers: Formed from nucleophilic ring-opening with alcohols
Sulfonic Acids: Formed from oxidation of the sulfonyl group
Scientific Research Applications
2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine involves the nucleophilic ring-opening of the aziridine ring. The high ring strain of the aziridine makes it highly reactive towards nucleophiles, leading to the formation of various products depending on the nucleophile used . The presence of the 4-nitrophenylsulfonyl group enhances the reactivity of the aziridine ring by stabilizing the transition state during the ring-opening reaction .
Comparison with Similar Compounds
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Similar in structure but with a different sulfonyl group, leading to variations in reactivity and applications.
N-Tosylaziridine: Another aziridine derivative with a tosyl group, commonly used in nucleophilic ring-opening reactions.
Uniqueness: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is unique due to the presence of the 4-nitrophenylsulfonyl group, which enhances its reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, particularly in the synthesis of complex molecules and drug delivery systems .
Properties
CAS No. |
648894-19-3 |
|---|---|
Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H14N2O4S/c1-8(2)11-7-12(11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
WZVIVJNRGNJNIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)



![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
